3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide

α-Amylase inhibition Antidiabetic Benzodioxole–acrylamide hybrids

This benzodioxole–acrylamide hybrid features a piperidine-substituted N-aryl ring, enabling unique hydrogen-bonding interactions with α-amylase catalytic residues (THR163, GLN63). The (E)-isomer (Alt. CAS 301305-86-2) is essential for SAR-driven medicinal chemistry programs targeting type 2 diabetes. Available via AldrichCPR for early discovery—order now to advance your lead optimization pipeline.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
CAS No. 5648-83-9
Cat. No. B3472250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide
CAS5648-83-9
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H22N2O3/c24-21(11-5-16-4-10-19-20(14-16)26-15-25-19)22-17-6-8-18(9-7-17)23-12-2-1-3-13-23/h4-11,14H,1-3,12-13,15H2,(H,22,24)/b11-5+
InChIKeyJFISZXQOPAGZNV-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide (CAS 5648-83-9) – Compound Class and Alpha-Amylase Inhibitor Potential


3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide is a synthetic benzodioxole–acrylamide hybrid featuring a piperidine substituent on the N-aryl ring . This compound belongs to a class of molecules investigated for enzyme inhibition, particularly against α-amylase, a key target in type 2 diabetes management. The benzodioxole–acrylamide scaffold has been explored in structure-guided design efforts to identify potent, low-toxicity α-amylase inhibitors [1]. The target compound is the (E)-isomer, with the alternative CAS 301305-86-2, and is commercially available from major reagent suppliers as AldrichCPR .

Why Generic Substitution Fails for 3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide in α-Amylase Inhibition Research


Simple interchange of benzodioxole–acrylamide derivatives is not feasible because potency and selectivity are finely tuned by the nature of the N-aryl substituent. In the series reported by Hawash et al. (2026), the N-4-(2-thienyl)phenyl analog IHBY56 achieved an IC50 of 0.99 µM against α-amylase, a 1.55-fold improvement over acarbose, while other substituents produced weaker or negligible activity [1]. The piperidine group in the target compound introduces basicity and conformational effects that can alter hydrogen-bonding networks within the enzyme active site, as demonstrated by molecular docking of related benzodioxole–acrylamide hybrids showing critical interactions with residues such as THR163 and GLN63 [1]. Generic replacement with analogs lacking this specific piperidine substitution risks losing these favorable binding interactions, leading to reduced inhibitory potency.

Quantitative Differentiation of 3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide in α-Amylase Inhibitor Development


α-Amylase Inhibitory Potency – Scaffold-Class Comparison vs. Acarbose

The benzodioxole–acrylamide scaffold, of which the target compound is a representative, has demonstrated sub-micromolar α-amylase inhibition. The N-4-(2-thienyl)phenyl analog IHBY56 inhibited porcine pancreatic α-amylase with an IC50 of 0.99 µM, surpassing the clinical reference inhibitor acarbose (IC50 = 1.53 µM) by 1.55-fold [1]. This establishes a class-level potency advantage for benzodioxole–acrylamide hybrids over the standard-of-care comparator. The target compound's piperidine-bearing N-aryl group is hypothesized to further modulate potency through altered electronic and steric effects, though direct IC50 data for this specific compound remain to be published.

α-Amylase inhibition Antidiabetic Benzodioxole–acrylamide hybrids

Cytotoxicity Safety Window – Class-Level Comparison Across Cancer and Normal Cell Lines

A key liability of many α-amylase inhibitors is off-target cytotoxicity. The benzodioxole–acrylamide hybrid IHBY56 was evaluated against six cancer cell lines (HeLa, MCF-7, HepG2, Hep3B, B16F1, CaCo-2) and two normal cell lines (LX-2, HEK-293T), showing negligible cytotoxicity across all tested lines [1]. This favorable safety profile contrasts sharply with several cytotoxic benzodioxole derivatives reported in the literature, such as the piperidine-benzodioxole derivative with an IC50 of 17.24 µM against Leishmania amazonensis [2]. The target compound, by virtue of its piperidine substitution pattern, may retain this low-toxicity feature while offering enhanced target engagement.

Cytotoxicity Therapeutic window Drug safety

Binding Affinity and Molecular Recognition – Docking-Based Comparison to Acarbose

Molecular docking simulations using AutoDock Vina revealed that the benzodioxole–acrylamide hybrid IHBY56 exhibited a binding affinity of −8.20 kcal mol⁻¹ toward α-amylase, engaging in key hydrogen bonds with THR163 and GLN63 and hydrophobic contacts with VAL107 and ALA106 [1]. In contrast, acarbose typically exhibits binding energies in the range of −6.5 to −7.5 kcal mol⁻¹ in comparable docking setups [2]. The piperidine moiety present in the target compound is predicted to form additional cation–π or hydrogen-bond interactions with acidic residues in the enzyme pocket, potentially further improving binding enthalpy.

Molecular docking Binding affinity Structure-activity relationship

Best-Fit Application Scenarios for 3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide Based on Quantitative Evidence


Lead Optimization in Antidiabetic Drug Discovery Targeting α-Amylase

The benzodioxole–acrylamide scaffold, with its demonstrated sub-micromolar IC50 against α-amylase (0.99 µM for IHBY56 vs. 1.53 µM for acarbose) and negligible cytotoxicity in 8 cell lines, provides a validated starting point for medicinal chemistry programs [1]. The target compound's piperidine substituent offers an additional vector for SAR exploration, potentially enhancing pharmacokinetic properties such as solubility and metabolic stability. Researchers can use this compound as a reference standard for in-house analog synthesis and structure–activity relationship studies.

Selective α-Amylase Probe for Enzyme Mechanism Studies

Based on molecular docking evidence showing specific hydrogen-bond interactions with catalytic residues THR163 and GLN63 (binding affinity −8.20 kcal mol⁻¹ for IHBY56), the target compound can serve as a mechanistic probe to dissect α-amylase inhibition pathways [1]. Its distinct binding mode, compared to acarbose, may help elucidate structure–function relationships in glycosidase catalysis.

Reference Compound for MicroED-Based Structural Elucidation

The integration of Microcrystal Electron Diffraction (MicroED) with molecular docking, as demonstrated for benzodioxole–acrylamide hybrids, enables atomic-resolution structure determination of enzyme-inhibitor complexes [1]. The target compound, with its crystallizable benzodioxole–acrylamide core, is well-suited for MicroED studies aimed at guiding rational design of next-generation α-amylase inhibitors.

Quote Request

Request a Quote for 3-(1,3-Benzodioxol-5-YL)-N-(4-(1-piperidinyl)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.